Oxolamine camsilate

Description

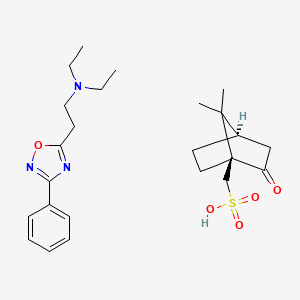

Structure

2D Structure

Properties

CAS No. |

32601-57-3 |

|---|---|

Molecular Formula |

C24H35N3O5S |

Molecular Weight |

477.6 g/mol |

IUPAC Name |

N,N-diethyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine;[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid |

InChI |

InChI=1S/C14H19N3O.C10H16O4S/c1-3-17(4-2)11-10-13-15-14(16-18-13)12-8-6-5-7-9-12;1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h5-9H,3-4,10-11H2,1-2H3;7H,3-6H2,1-2H3,(H,12,13,14)/t;7-,10-/m.1/s1 |

InChI Key |

JFZBBAUZBXYODI-STOWLHSFSA-N |

Isomeric SMILES |

CCN(CC)CCC1=NC(=NO1)C2=CC=CC=C2.CC1([C@@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)O)C |

Canonical SMILES |

CCN(CC)CCC1=NC(=NO1)C2=CC=CC=C2.CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C |

Origin of Product |

United States |

Pharmacological Classification and Categorization of Oxolamine Camsilate

Anatomical Therapeutic Chemical (ATC) Classification System of Oxolamine (B1678060)

The Anatomical Therapeutic Chemical (ATC) classification system, maintained by the World Health Organization, is a globally recognized standard for the classification of active ingredients of drugs according to the organ or system on which they act and their therapeutic, pharmacological, and chemical properties. edqm.eu

Within this system, oxolamine is assigned the following code: R05DB07 . drugs.comgenome.jpnih.gov

A breakdown of this classification is as follows:

R : Respiratory system nih.gov

R05 : Cough and cold preparations nih.gov

R05D : Cough suppressants, excluding combinations with expectorants nih.gov

R05DB : Other cough suppressants nih.gov

R05DB07 : Oxolamine nih.gov

Table 1: ATC Classification of Oxolamine

| Level | Code | Description |

| 1st | R | Respiratory system |

| 2nd | R05 | Cough and cold preparations |

| 3rd | R05D | Cough suppressants, excl. combinations with expectorants |

| 4th | R05DB | Other cough suppressants |

| 5th | R05DB07 | Oxolamine |

Medical Subject Headings (MeSH) Classification of Oxolamine and its Salts

Medical Subject Headings (MeSH) is a comprehensive controlled vocabulary created and updated by the United States National Library of Medicine (NLM). nih.govwikipedia.org It is used for indexing, cataloging, and searching for biomedical and health-related information. nih.gov

Under the MeSH classification, oxolamine and its salts, such as oxolamine citrate (B86180), are categorized primarily as Antitussive Agents . nih.govnih.gov These are defined as agents that suppress cough, typically by acting on the medullary cough center in the brain. nih.gov

Table 2: MeSH Classification of Oxolamine

| MeSH Term | Definition |

| Antitussive Agents | Agents that suppress cough. They act centrally on the medullary cough center. Expectorants, also used in the treatment of cough, act locally. nih.gov |

Broader Pharmacological Groupings: Agent Affecting Nervous System and Analgesic Agent Sub-classifications

Beyond its primary classification as a cough suppressant, oxolamine's pharmacological profile extends to other categories, indicating a broader spectrum of activity.

Research and classification systems also categorize oxolamine as an Agent Affecting the Nervous System . fda.gov This is consistent with its mechanism of action, which can involve both central and peripheral effects. patsnap.compatsnap.com While some sources suggest a central action on the cough center in the medulla oblongata, others emphasize a peripheral mechanism, such as a local anesthetic effect on the respiratory tract that reduces irritation of nerve receptors. patsnap.commedtigo.comnih.govncats.io

Furthermore, oxolamine has been noted to possess analgesic (pain-relieving) and anti-inflammatory properties . nih.govoup.com This places it within the sub-classification of Analgesic Agents . fda.gov Specifically, it is considered a non-narcotic analgesic. fda.gov Its anti-inflammatory action is thought to contribute to its therapeutic effect in respiratory conditions by reducing inflammation in the respiratory passages. patsnap.com

Table 3: Broader Pharmacological Groupings of Oxolamine

| Pharmacological Group | Sub-classification | Rationale |

| Agent Affecting Nervous System | - | Acts on both central and peripheral nervous systems to suppress cough. patsnap.compatsnap.commedtigo.com |

| Analgesic Agent | Non-narcotic Analgesic | Possesses pain-relieving properties. fda.govnih.govoup.com |

| Anti-inflammatory Agent | - | Exhibits anti-inflammatory effects, reducing irritation in the respiratory tract. patsnap.com |

Molecular and Cellular Mechanisms of Action of Oxolamine Camsilate

Elucidation of Peripheral Antitussive Mechanisms

Oxolamine (B1678060) exhibits a mild local anesthetic effect on the mucosal lining of the respiratory tract. patsnap.compatsnap.com This action desensitizes the sensory receptors, particularly the rapidly adapting receptors (RARs) and C-fiber receptors, which are responsible for detecting irritants and initiating the cough reflex. robitussin.ca By numbing these sensory nerve endings, oxolamine reduces the afferent signals sent to the brain's cough center, thereby diminishing the urge to cough in response to irritation. patsnap.com A slight sensation of anesthesia in the oral cavity has been reported, which quickly dissipates and is considered a manifestation of this local action. edqm.eu This mechanism is distinct from many traditional antitussives that act primarily on the central nervous system. patsnap.com

Beyond simple anesthetic action, oxolamine actively modulates the sensitivity of peripheral afferent nerve endings. The cough reflex is a complex process initiated by the stimulation of afferent nerves, which transmit signals via the vagus nerve to the brainstem. wjgnet.com Oxolamine is believed to interfere with this initial stage of the reflex arc. By reducing the excitability of these nerve endings, it effectively raises the threshold required to trigger a cough. patsnap.comwikipedia.org This modulation helps to control coughs arising from inflammatory conditions like bronchitis and laryngitis, where the airways are hypersensitive to stimuli. patsnap.com

Table 1: Summary of Peripheral Antitussive Mechanisms of Oxolamine

| Mechanism | Description | Key Research Findings |

| Local Anesthetic Action | Exerts a numbing effect on sensory receptors in the respiratory tract mucosa. patsnap.compatsnap.com | Reduces the sensitivity of the cough reflex by anesthetizing nerve endings. patsnap.com |

| Modulation of Afferent Nerves | Decreases the excitability of peripheral afferent nerve endings. | Raises the stimulus threshold required to initiate the cough reflex arc. patsnap.comwikipedia.org |

| Receptor Suppression | Directly suppresses lung and bronchial receptors involved in detecting irritants. | More effective against diffuse chemical irritation than direct electrical nerve stimulation. nih.gov |

Local Anesthetic Action on Respiratory Tract Sensory Receptors

Investigation of Central Antitussive Mechanisms

While the peripheral action of oxolamine is well-documented, some studies suggest a potential dual mechanism involving the central nervous system (CNS). patsnap.commedtigo.com However, this view is not universally accepted, with other sources maintaining that oxolamine does not have a significant central effect. patsnap.com

The cough center is a functional region located within the medulla oblongata of the brainstem, which coordinates the complex motor pattern of coughing. wjgnet.comwikipedia.org It receives afferent signals from the respiratory tract via the solitary nucleus and integrates them to generate an appropriate response. wikipedia.orgtaylorandfrancis.com Some literature suggests that oxolamine may act on this center, reducing its sensitivity to incoming nerve signals and thereby suppressing the cough reflex at a central level. patsnap.commedtigo.com This proposed action would be similar to that of centrally-acting antitussives like codeine and dextromethorphan. nih.gov

There is conflicting evidence regarding the significance of oxolamine's central versus peripheral effects. A substantial body of evidence points to a predominantly peripheral mechanism. edqm.eunih.govpatsnap.com This is supported by experimental data showing greater efficacy in animal models where the cough is induced by peripheral stimuli. nih.gov The development of peripherally acting antitussives is often pursued to avoid the CNS side effects associated with centrally acting agents. nih.gov

Conversely, some sources propose a dual action, which would theoretically provide a more comprehensive suppression of the cough reflex. patsnap.commedtigo.com This model suggests that oxolamine both reduces the incoming irritant signals from the periphery and dampens the central processing of any signals that do get through. A definitive consensus on the exact contribution of each mechanism is not yet established, though the peripheral effects are more consistently reported and appear to be the primary driver of its antitussive efficacy.

Table 2: Evidence for Central vs. Peripheral Action of Oxolamine

| Locus of Action | Supporting Evidence | Contradictory Evidence |

| Peripheral | Possesses local anesthetic and anti-inflammatory properties in the respiratory tract. nih.govpatsnap.com More effective against diffuse bronchial stimulation than direct laryngeal nerve stimulation. nih.gov | Some reports suggest a dual mechanism of action. patsnap.commedtigo.com |

| Central | Some sources state it acts on the medullary cough center. patsnap.commedtigo.com Classified by some databases as a centrally acting agent. nih.gov | Multiple sources state it does not act on the central cough center. patsnap.com Its primary action is described as mainly peripheral. edqm.eu |

Interactions within the Medulla Oblongata Cough Center

Anti-inflammatory Molecular Pathways

A key component of oxolamine's therapeutic profile is its anti-inflammatory activity, which contributes significantly to its antitussive effect by reducing the underlying irritation in the airways. patsnap.comwikipedia.org This effect has been compared to that of aspirin.

The anti-inflammatory action appears to be mediated through several molecular pathways. One proposed mechanism is the inhibition of inflammatory mediators, such as prostaglandins (B1171923) or cytokines like IL-6 and TNF-α. By suppressing these molecules, oxolamine can reduce the inflammatory cascade that leads to airway hyperresponsiveness and cough.

Furthermore, research indicates that oxolamine can inhibit specific cytochrome P450 enzymes, namely CYP2B1 and CYP2B2. medchemexpress.commedchemexpress.com This inhibition may contribute to its anti-inflammatory effects. In animal models, oxolamine has demonstrated a distinct anti-inflammatory action on the respiratory organs, protecting pulmonary tissue and reducing inflammation levels. medchemexpress.com

Inhibition of Inflammatory Mediator Release Pathways

A key aspect of oxolamine's mechanism is its ability to suppress inflammation. patsnap.com This anti-inflammatory effect is believed to stem from the inhibition of the release of certain inflammatory mediators. patsnap.com Although the precise molecular pathways are not fully elucidated, research demonstrates a distinct anti-inflammatory action on respiratory tissues. patsnap.commedchemexpress.com By mitigating the inflammatory process, oxolamine helps to alleviate the discomfort associated with respiratory conditions like bronchitis and pharyngitis. patsnap.comwikipedia.org

Experimental studies on animal models have provided insight into these effects. For instance, research in guinea pigs demonstrated that oxolamine significantly reduces inflammation levels and protects the pulmonary parenchyma. medchemexpress.com This action suggests an interference with the cascade of events that leads to the release of pro-inflammatory substances.

Interactive Table 1: Research Findings on Oxolamine's Anti-inflammatory Effects in an Animal Model

| Parameter Measured | Observation | Implication | Source |

| Relative Lung Weight | Reduced | Attenuation of inflammatory edema and cellular infiltration. | medchemexpress.com |

| Inflammation Levels | Significantly Reduced | Direct suppression of the inflammatory response in lung tissue. | medchemexpress.com |

| Pulmonary Parenchyma | Protected from emphysema | Preservation of lung tissue structure against inflammatory damage. | medchemexpress.com |

| Comparative Efficacy | Superior to Phenylbutazone | Potent anti-inflammatory activity in the context of respiratory inflammation. | medchemexpress.com |

Cellular Signaling Cascades Modulated by Oxolamine Camsilate

The specific cellular signaling cascades modulated by oxolamine are not extensively detailed in current literature. However, its demonstrated anti-inflammatory effects imply an interaction with signaling pathways that regulate the synthesis and release of inflammatory mediators. patsnap.com Inflammation is a complex process controlled by cascades such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are common targets for anti-inflammatory drugs.

While direct evidence linking oxolamine to these specific cascades is pending, its ability to reduce inflammation in the respiratory tract suggests a downstream effect on these or similar pathways. wikipedia.orgmedchemexpress.com The drug's action leads to a reduction in the irritation of nerve receptors in the respiratory system, which is a consequence of diminished local inflammation. wikipedia.orgncats.io

Exploration of Antihistaminic Actions and Receptor Interactions

In addition to its anti-inflammatory properties, oxolamine is also characterized as an antihistamine, indicating it can counteract the effects of histamine (B1213489), a key mediator in allergic reactions. medtigo.com

Histamine Receptor Binding and Antagonism Profile

Oxolamine is reported to function as an antihistamine by blocking histamine receptors. medtigo.com Histamine exerts its effects by binding to four main subtypes of G protein-coupled receptors (GPCRs): H1, H2, H3, and H4. conicet.gov.ar In the context of allergic reactions, the histamine H1 receptor is the primary target. imrpress.com Activation of H1 receptors by histamine leads to classic allergy symptoms such as increased mucus secretion and vasodilation. nih.gov

Antihistamines used for allergy symptoms typically act as antagonists or inverse agonists at the H1 receptor, competitively blocking histamine from binding and thereby preventing the initiation of the downstream signaling cascade. conicet.gov.ardrugbank.com While oxolamine is identified as an antihistamine, detailed studies specifying its binding affinities (e.g., Ki values) and selectivity profile across the different histamine receptor subtypes are not widely available in the reviewed literature. medtigo.com Its efficacy in alleviating allergy-related symptoms suggests activity at the H1 receptor. medtigo.comgoogle.com

Interactive Table 2: Overview of Histamine Receptor Subtypes and Functions

| Receptor | Primary Signaling Mechanism | Key Functions | Relevance to Allergy |

| H1 Receptor | Gq/11 activation, leading to increased intracellular Ca2+ | Mediates smooth muscle contraction, increased vascular permeability, and stimulation of sensory nerves. | Primary receptor involved in immediate allergic and inflammatory reactions. imrpress.comnih.gov |

| H2 Receptor | Gs-mediated stimulation of adenylyl cyclase, increasing cAMP | Regulates gastric acid secretion, cardiac effects, and airway smooth muscle relaxation. conicet.gov.arimrpress.com | Less directly involved in the acute allergic response compared to H1. |

| H3 Receptor | Gi/o-coupled, autoreceptor and heteroreceptor | Modulates neurotransmitter release in the central and peripheral nervous systems. | Primarily a target for neurological and cognitive disorders. nih.gov |

| H4 Receptor | Gi/o-coupled | Expressed on immune cells (e.g., eosinophils, mast cells, T-cells) and mediates immune cell chemotaxis and cytokine release. conicet.gov.ar | Involved in modulating inflammatory and immune responses. conicet.gov.arnih.gov |

Immunomodulatory Effects on Allergic and Inflammatory Responses

The term "immunomodulatory" refers to the ability of a substance to change the behavior of the immune system. aaaai.org Oxolamine's effects can be described as immunomodulatory, primarily through its combined anti-inflammatory and antihistaminic actions.

Pharmacodynamics and Pharmacokinetics: Preclinical and in Vitro Investigations of Oxolamine Camsilate

Preclinical Pharmacodynamic Characterization

In Vitro Experimental Models for Pharmacodynamic Assessment

No studies utilizing in vitro models to assess the pharmacodynamics of oxolamine (B1678060) camsilate have been identified.

Receptor Occupation and Ligand-Binding Affinity Studies

There is no available data on the receptor binding profile or ligand-binding affinity of oxolamine camsilate.

Preclinical Pharmacokinetic Profiling

In Vitro Absorption Kinetics and Mechanisms

Specific data regarding the in vitro absorption kinetics and mechanisms of this compound are not available.

Hepatic Metabolism Pathways in Model Systems

The specific hepatic metabolism pathways for this compound in any model system have not been documented in the available literature.

Excretion Routes and Clearance Mechanisms in Preclinical Models

There are no preclinical studies detailing the excretion routes and clearance mechanisms specifically for this compound.

Information regarding the plasma protein binding characteristics of this compound is not publicly available.

Following a comprehensive search of scientific literature and drug databases, specific preclinical and in vitro data on the plasma protein binding characteristics of this compound could not be located.

Authoritative sources such as DrugBank explicitly state that protein binding information for oxolamine is "Not Available". drugbank.com While general pharmacokinetic information indicates that oxolamine is absorbed orally and metabolized in the liver, details regarding its affinity for plasma proteins like albumin and alpha-1-acid glycoprotein (B1211001) are not documented in the accessible literature. patsnap.commedtigo.com

One vendor of chemical compounds notes that oxolamine hydrochloride can reduce the plasma protein binding of clarithromycin (B1669154) in rat plasma, which indirectly suggests that oxolamine itself does bind to plasma proteins to some extent, creating a competitive displacement. medchemexpress.commedchemexpress.commedchemexpress.com However, this observation does not provide the quantitative data, such as the fraction of oxolamine bound or its binding affinity constants, necessary for a detailed analysis of its plasma protein binding characteristics.

Without specific research findings or data tables from preclinical studies, it is not possible to generate a thorough and scientifically accurate article on the "" with the required focus on "Plasma Protein Binding Characteristics in Model Biofluids."

Target Identification and Validation for Oxolamine Camsilate Research

Methodologies for Identifying Molecular Targets

The identification of the specific biomolecules—typically proteins such as receptors, enzymes, or ion channels—that a drug candidate like oxolamine (B1678060) interacts with is a foundational step in modern pharmacology. For Oxolamine, whose effects are described as a mix of central cough reflex inhibition, peripheral local anesthesia, and anti-inflammatory action, a multi-pronged approach to target identification is essential. patsnap.compatsnap.com

Structure-Based Drug Design (SBDD) leverages the three-dimensional structural information of a potential biological target to design and optimize ligands. Molecular docking, a principal tool in SBDD, computationally predicts the preferred orientation and binding affinity of one molecule to another.

In the context of Oxolamine Camsilate, molecular docking could be applied to investigate its known anti-inflammatory effects. Since its anti-inflammatory properties have been described as aspirin-like, key enzymes in the inflammatory cascade, such as Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2), would be primary targets for docking studies. Researchers would use the crystal structures of these enzymes to simulate the binding of oxolamine, predicting its binding pose and estimating the strength of the interaction (docking score). A favorable docking score would suggest that direct inhibition of COX enzymes is a plausible mechanism for oxolamine's anti-inflammatory activity.

Table 1: Hypothetical Molecular Docking Results for Oxolamine

| Target Protein | Putative Function | Docking Score (kcal/mol) | Predicted Interaction(s) |

| COX-1 | Inflammation, Prostaglandin (B15479496) synthesis | -7.5 | Hydrogen bond with Ser-530 |

| COX-2 | Inflammation, Prostaglandin synthesis | -8.2 | Hydrophobic interactions in binding pocket |

| Nav1.7 | Sodium Ion Channel (Pain signaling) | -6.9 | Pi-cation interaction with key residues |

| H1 Receptor | Histamine (B1213489) Receptor (Allergy, Inflammation) | -7.1 | Interaction with transmembrane domain |

Note: This table is illustrative and presents hypothetical data to demonstrate the application of the methodology.

When the structure of a molecular target is unknown, Ligand-Based Drug Design (LBDD) methods become invaluable. Pharmacophore modeling is a cornerstone of LBDD. It involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to its target.

Starting with the known structure of oxolamine, a pharmacophore model can be generated. This model serves as a 3D query for virtual screening of large chemical databases. The goal is to identify other molecules that share oxolamine's key features and may, therefore, bind to the same unknown target. This approach can help in identifying tool compounds to probe the mechanism of action or to discover novel scaffolds with similar activity. Given that oxolamine possesses a 1,2,4-oxadiazole (B8745197) core, a feature present in many biologically active compounds, this method is particularly suitable. nih.govbeilstein-journals.org

Network pharmacology moves beyond the "one drug, one target" paradigm to consider the complex web of interactions within a biological system. These methods integrate data from genomics, proteomics, and known drug-target interactions to build comprehensive networks.

For this compound, a drug-target-disease network could be constructed. By inputting oxolamine and its known physiological effects (e.g., cough suppression, anti-inflammation), computational algorithms can predict novel protein targets by analyzing the "neighborhood" of known targets within the network. For instance, research indicating that oxolamine citrate (B86180) may inhibit the AKT pathway and affect glucose metabolism in cancer cells suggests that network analysis could uncover connections to other metabolic or signaling proteins previously unassociated with its primary antitussive function.

Thermal Proteome Profiling (TPP) is a powerful experimental technique used to identify direct targets of a drug in a native biological sample, such as cells or tissue lysates. The principle behind TPP is that when a drug binds to its protein target, it typically increases the protein's thermal stability.

To apply TPP to this compound, cells would be treated with the compound and then subjected to a temperature gradient. The aggregated proteins at each temperature are separated from the soluble ones, and the remaining soluble proteins are quantified using mass spectrometry. A target protein will exhibit a shift in its melting curve to a higher temperature in the presence of oxolamine. This unbiased, proteome-wide approach could definitively identify the direct binders of oxolamine within the cell, confirming computationally predicted targets and potentially revealing entirely new ones.

Machine learning (ML) and deep learning (DL) are transforming drug discovery by building predictive models from vast datasets. These models can predict potential drug-target interactions based on chemical structure information (for the drug) and sequence or structural information (for the protein).

An ML model could be trained on a large database of known drug-target interactions. The model would learn to associate specific chemical substructures and properties of molecules with binding to particular protein families. The structure of oxolamine could then be fed into this trained model, which would output a ranked list of its most likely protein targets. This approach is particularly useful for de-orphaning drugs where the mechanism is unclear or for repositioning existing drugs by predicting new targets.

Single-Cell RNA Sequencing (scRNA-seq) provides a high-resolution snapshot of the gene expression profiles of individual cells. When a drug is introduced to a population of cells, scRNA-seq can reveal which cell types are most affected and what specific gene expression pathways are altered by the drug.

To investigate this compound, one could treat a relevant tissue sample (e.g., from inflamed respiratory tract models) with the compound. By comparing the scRNA-seq profiles of treated versus untreated cells, researchers could identify the specific cell populations (e.g., specific immune cells, neuronal cells, epithelial cells) where oxolamine has the most significant effect. Furthermore, the changes in gene expression within those cells can point directly to the signaling pathways and, by extension, the molecular targets being modulated by the drug. This would be invaluable in dissecting its anti-inflammatory and local anesthetic effects at a cellular level. patsnap.com

Application of Machine Learning and Deep Learning in Target Prediction

Strategies for Target Validation in this compound Research

The validation of molecular targets is a critical phase in drug discovery and development, confirming the biological relevance of a target to a disease and its potential modulation by a therapeutic agent like this compound. For oxolamine, which is known primarily for its antitussive and anti-inflammatory properties, target validation strategies aim to provide definitive evidence of its mechanism of action. patsnap.comwikipedia.org This involves a multi-pronged approach, from understanding its chemical structure's relationship with its biological activity to exploring its effects on cellular pathways in disease-relevant models.

Elucidating Structure-Activity Relationships (SAR) Through Chemical Probes

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of oxolamine and its analogs (chemical probes) influences their biological activity. While specific SAR studies for the antitussive effect of oxolamine are not extensively detailed in publicly available literature, analysis of the broader class of 1,2,4-oxadiazole derivatives provides valuable insights. ijper.orgresearchgate.netnih.gov

The oxolamine molecule consists of a central 1,2,4-oxadiazole ring, substituted at position 3 with a phenyl group and at position 5 with a diethylaminoethyl side chain. nih.gov SAR studies on related 1,2,4-oxadiazole compounds have demonstrated that modifications to these positions significantly impact pharmacological effects, such as anti-inflammatory, antimicrobial, and anticancer activities. mdpi.comtandfonline.comrjpbcs.com

Key observations from SAR studies on 1,2,4-oxadiazole derivatives include:

Substituents on the Phenyl Ring: The nature of substituents on the phenyl ring at C-3 can drastically alter activity. For instance, in a series of antileishmanial 1,2,4-oxadiazoles, an electron-donating group (like methoxy) at the para-position of the phenyl ring increased activity tenfold compared to an electron-withdrawing group (nitro). mdpi.com

The 1,2,4-Oxadiazole Core: This heterocyclic ring is considered a bioisostere of ester and amide groups, enabling it to form hydrogen bonds and other non-covalent interactions with biological targets. mdpi.comchim.it Its metabolic stability is also a key feature. mdpi.com

These general principles suggest that creating a library of oxolamine analogs with systematic modifications—such as altering the phenyl ring substituents or the length and basicity of the aminoalkyl side chain—would be a critical step. Testing these chemical probes in antitussive and anti-inflammatory assays would help to map the specific structural requirements for oxolamine's therapeutic effects and identify the key pharmacophores responsible for target engagement.

Table 1: General SAR Insights from 1,2,4-Oxadiazole Analogs This table is based on general findings for the 1,2,4-oxadiazole class of compounds, as specific SAR data for oxolamine's antitussive effect is limited.

| Molecular Moiety | Modification | General Effect on Activity | Reference |

|---|---|---|---|

| Phenyl Ring at C-3 | Addition of electron-donating groups (e.g., -OCH₃) | Can increase biological activity. | mdpi.com |

| Phenyl Ring at C-3 | Addition of electron-withdrawing groups (e.g., -NO₂) | Can decrease biological activity. | mdpi.com |

| 1,2,4-Oxadiazole Ring | Core structure | Acts as a stable bioisostere for esters/amides, crucial for target binding. | mdpi.comchim.it |

| Side Chain at C-5 | Varies (e.g., alkyl, aryl, aminoalkyl) | Significantly influences potency and selectivity for different targets. | nih.govnih.gov |

Genetic Manipulation (Gene Knockdown/Overexpression) in Cellular and Organoid Models

Modern genetic manipulation techniques are powerful tools for validating drug targets. By using methods like RNA interference (RNAi) or CRISPR-Cas9 to knock down (reduce expression) or overexpress a suspected target gene in relevant cell models, researchers can determine if these changes mimic or block the effects of the drug.

For oxolamine, research points toward its involvement with inflammatory signaling and cellular metabolism. wikipedia.org A study using a DNA microarray to screen for small molecules related to genes differentially expressed in pediatric allergic asthma identified oxolamine as a relevant compound. nih.gov This suggests that oxolamine may act on targets within the genetic landscape of allergic inflammation.

A key study on the human breast cancer cell line MDA-MB-231 provides more direct evidence. Treatment with oxolamine citrate was found to down-regulate the expression of Hexokinase-2 (HK2), a key enzyme in glucose metabolism. To validate HK2 as a target, one could employ genetic manipulation:

Gene Knockdown: Using siRNA or shRNA to specifically knock down the HK2 gene in respiratory epithelial cells or relevant immune cells. If this knockdown replicates the anti-inflammatory or other cellular effects of oxolamine, it would provide strong evidence that HK2 is a functionally important target.

Gene Overexpression: Conversely, overexpressing HK2 in these cells would be expected to confer resistance to oxolamine's effects, further validating the target.

While studies specifically using these techniques to validate oxolamine's targets in respiratory diseases are not yet prominent in the literature, they represent a clear and crucial future direction for research. Such experiments, conducted in models like human bronchial epithelial cell lines or lung organoids, would provide definitive validation of the molecular targets essential for its therapeutic action.

Probing Target Vulnerability and Essentiality in Disease-Relevant Systems

A validated drug target must not only bind to the drug but also be essential to the disease process, making it a point of vulnerability. Oxolamine is used for respiratory conditions like pharyngitis, tracheitis, and bronchitis, where inflammation and irritation of nerve receptors are key pathological features. wikipedia.orgncats.io Its therapeutic effect is attributed to its anti-inflammatory activity and a potential local anesthetic effect on sensory nerve endings in the respiratory tract. patsnap.compatsnap.com

The targets of oxolamine are therefore likely components of the inflammatory cascade and nerve signaling pathways that are upregulated or sensitized during respiratory infections. The vulnerability of these targets is context-dependent:

In Respiratory Inflammation: The pathways mediating inflammation are essential for the progression of bronchitis and other respiratory ailments. By acting on these vulnerable pathways, oxolamine reduces the irritation that perpetuates the cough reflex. wikipedia.orgncats.io Its ability to provide symptomatic relief in these conditions demonstrates that it successfully exploits a vulnerability in the disease state.

In Cancer Models: Research on the MDA-MB-231 breast cancer cell line showed that oxolamine citrate could inhibit cell invasion and metastasis. This suggests that the cellular pathways it modulates, such as the AKT pathway, are essential for tumor progression in this context, representing a targetable vulnerability.

Future research could further probe target vulnerability using advanced models. For example, in organoid models of virally-induced respiratory inflammation, one could assess whether the molecular targets of oxolamine are essential for the development of the inflammatory phenotype and whether the drug's efficacy is dependent on the expression level of these targets.

Monitoring Downstream Signaling Pathways and Biological Processes

A crucial validation strategy is to monitor the biochemical sequelae that occur after the drug interacts with its target. This involves tracking changes in downstream signaling pathways and biological processes like apoptosis or autophagy.

For oxolamine, the most clearly elucidated downstream effects are on the PI3K/Akt signaling pathway . nih.gov This pathway is a central regulator of cell survival, growth, and metabolism. embopress.org In a study on MDA-MB-231 cancer cells, treatment with oxolamine citrate led to a significant down-regulation of phosphorylated Akt (p-AKT), the activated form of the kinase. This inhibition of Akt activation has several downstream consequences:

Inhibition of Apoptosis: The study also noted a decrease in the expression of Poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair and programmed cell death. The reduction in p-AKT, a known survival signal, indicates that oxolamine can modulate pathways leading to apoptosis.

Modulation of Autophagy: Expression of p62 was upregulated while LC3II was downregulated, suggesting an inhibitory effect on the autophagy process in these cells.

Inhibition of Energy Metabolism: The observed downregulation of the glycolytic enzyme HK2 is another downstream effect consistent with the inhibition of the Akt pathway, which is known to promote glucose metabolism.

Beyond the Akt pathway, the 1,2,4-oxadiazole scaffold, to which oxolamine belongs, has been linked to other major signaling pathways. Some derivatives have been shown to interfere with the STAT3 and ERK pathways , which are critical in inflammation and cancer. researchgate.netnih.gov For example, some oxadiazole compounds have been found to inhibit the phosphorylation of STAT3 and key downstream molecules like ERK. researchgate.net Given that oxolamine has anti-inflammatory properties, investigating its potential effects on the NF-κB, MAPK, and STAT3 pathways in models of respiratory inflammation is a logical and important area for future target validation efforts. nih.govnih.gov

Table 2: Observed Downstream Effects of Oxolamine Citrate in MDA-MB-231 Cells

| Pathway/Process | Downstream Marker | Observed Effect | Implication | Reference |

|---|---|---|---|---|

| PI3K/Akt Pathway | Phosphorylated Akt (p-AKT) | Significantly down-regulated | Inhibition of a key cell survival and growth pathway. | |

| Apoptosis | PARP | Significantly down-regulated | Modulation of programmed cell death pathways. | |

| Autophagy | p62 / LC3II | p62 up-regulated, LC3II down-regulated | Inhibition of cellular autophagy. | |

| Energy Metabolism | Hexokinase-2 (HK2) | Gradually down-regulated | Inhibition of glucose utilization by the cell. |

Analytical Methodologies for Oxolamine Camsilate Research

Spectrophotometric Methods for Quantitative Analysis

Spectrophotometry offers a rapid, cost-effective, and reliable approach for the quantitative determination of Oxolamine (B1678060) Camsilate in bulk form and simple pharmaceutical formulations. The presence of a chromophoric system within the Oxolamine molecule allows for its detection and measurement using ultraviolet (UV) radiation.

Standard zero-order UV spectrophotometry can be susceptible to interference from excipients or degradation products that absorb at similar wavelengths. Derivative spectrophotometry is an advanced technique used to overcome this limitation by enhancing spectral detail and resolving overlapping peaks. The method involves calculating the first or third derivative of the absorbance spectrum with respect to wavelength (dA/dλ or d³A/dλ³).

The primary advantage of this approach is the generation of zero-crossing points, which are specific wavelengths where the derivative value is zero for an interfering substance, allowing for the accurate measurement of the analyte of interest at that point without interference.

For Oxolamine Camsilate, a typical method involves scanning a solution of the compound in a suitable solvent, such as methanol (B129727) or a buffered aqueous solution, across the UV range (e.g., 200-400 nm). The zero-order spectrum typically exhibits a maximum absorbance (λmax) around 274 nm. The first-order (D1) and third-order (D3) derivative spectra are then generated. Quantitative analysis is performed by measuring the amplitude at specific wavelengths in the derivative spectra.

Validation of these methods is performed according to International Council for Harmonisation (ICH) guidelines. Key validation parameters include linearity, accuracy, precision, and the limits of detection (LOD) and quantitation (LOQ).

| Parameter | First-Order (D1) Method | Third-Order (D3) Method | Acceptance Criteria |

|---|---|---|---|

| Wavelength (nm) | 285 nm (peak) / 265 nm (trough) | 292 nm (peak) / 281 nm (trough) | N/A |

| Linearity Range (µg/mL) | 5 - 30 | 5 - 30 | N/A |

| Correlation Coefficient (R²) | 0.9995 | 0.9992 | ≥ 0.999 |

| Accuracy (% Recovery) | 99.1% - 101.3% | 98.9% - 101.5% | 98.0% - 102.0% |

| Precision (% RSD) | < 1.2% | < 1.5% | ≤ 2.0% |

| LOD (µg/mL) | 0.45 | 0.58 | Calculated |

| LOQ (µg/mL) | 1.35 | 1.75 | Calculated |

The Area Under Curve (AUC) method is another robust spectrophotometric technique for quantification. Instead of relying on absorbance at a single wavelength, this method calculates the area under the absorbance spectrum over a defined wavelength range. This integration makes the method less susceptible to noise and small shifts in the λmax, thereby increasing its precision.

For the analysis of this compound, the AUC is typically calculated across a wavelength range that encompasses the primary absorbance peak. A common range for this compound is between 269 nm and 279 nm. The relationship between the AUC value and the concentration of this compound is established by preparing a series of standard solutions and generating a calibration curve.

Validation of the AUC method follows the same ICH guidelines as other quantitative techniques, ensuring its suitability for its intended purpose.

| Parameter | Finding | Acceptance Criteria |

|---|---|---|

| Wavelength Range for AUC | 269 nm - 279 nm | N/A |

| Linearity Range (µg/mL) | 2 - 25 | N/A |

| Correlation Coefficient (R²) | 0.9998 | ≥ 0.999 |

| Accuracy (% Recovery) | 99.5% - 101.1% | 98.0% - 102.0% |

| Precision (% RSD, Repeatability) | 0.85% | ≤ 2.0% |

| Precision (% RSD, Intermediate) | 1.15% | ≤ 2.0% |

| LOD (µg/mL) | 0.28 | Calculated |

| LOQ (µg/mL) | 0.84 | Calculated |

UV Spectrophotometry: Development and Validation of First and Third Order Derivative Methods

Chromatographic Methods for Analysis and Separation

Chromatographic techniques provide superior separation power and specificity compared to spectrophotometry, making them indispensable for analyzing complex mixtures, such as pharmaceutical formulations containing multiple excipients or for studying drug metabolism.

High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is the gold standard for the assay and purity testing of this compound. A typical RP-HPLC method involves a C18 stationary phase column and a mobile phase consisting of an organic solvent (e.g., Acetonitrile or Methanol) and an aqueous buffer.

Method development focuses on optimizing chromatographic parameters to achieve a sharp, symmetrical peak for Oxolamine with a reasonable retention time, well-separated from any potential impurities or degradation products. The method is validated for specificity, linearity, range, accuracy, precision, and robustness. System suitability tests (SST), including parameters like theoretical plates, tailing factor, and retention time reproducibility, are performed before each analytical run to ensure the system is performing correctly.

| Parameter | Condition / Finding |

|---|---|

| Chromatographic Conditions | |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Phosphate (B84403) Buffer (pH 3.5) (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 274 nm (UV Detector) |

| Retention Time | ~ 4.8 minutes |

| Validation & System Suitability | |

| Linearity Range (µg/mL) | 1 - 50 |

| Correlation Coefficient (R²) | 0.9999 |

| Accuracy (% Recovery) | 99.8% - 100.9% |

| Precision (% RSD) | < 1.0% |

| Tailing Factor | 1.1 |

| Theoretical Plates | > 4500 |

To understand the metabolic fate of Oxolamine in vivo or in vitro, Liquid Chromatography-Mass Spectrometry (LC-MS) is the analytical tool of choice. This powerful hyphenated technique combines the separation capabilities of LC with the mass-resolving power of MS, allowing for the identification and structural elucidation of metabolites.

The process involves incubating Oxolamine with a biological matrix (e.g., liver microsomes, plasma) and then analyzing the extract. The LC separates the parent drug from its metabolites. The eluent is then introduced into a mass spectrometer, typically using an electrospray ionization (ESI) source. The mass spectrometer provides the mass-to-charge ratio (m/z) of the parent ion and its fragment ions (MS/MS), which serve as a molecular fingerprint for identification.

Research findings have identified several potential biotransformation pathways for Oxolamine, including hydroxylation and N-dealkylation. For instance, the [M+H]⁺ ion for the Oxolamine base is observed at an m/z corresponding to its molecular weight. A hydroxylated metabolite would be observed at [M+16+H]⁺, providing direct evidence of this metabolic pathway.

Dissolution testing is a critical in vitro test used to evaluate the release characteristics of an API from its solid dosage form (e.g., a tablet). This test helps predict the in vivo performance of the drug product. The methodology is standardized by pharmacopeias such as the United States Pharmacopeia (USP).

For this compound tablets, a typical method employs the USP Apparatus 2 (Paddle) due to its common use for conventional tablets. The study is often conducted in different dissolution media with varying pH levels (e.g., pH 1.2, 4.5, and 6.8) to simulate the transit through the gastrointestinal tract. At specified time intervals, samples are withdrawn from the dissolution vessel, and the concentration of dissolved this compound is determined using a validated analytical method, such as the HPLC or UV spectrophotometry method described previously. The results are expressed as the cumulative percentage of the drug released over time.

| Time (minutes) | Cumulative % Released (pH 1.2 Medium) | Cumulative % Released (pH 6.8 Medium) |

|---|---|---|

| 5 | 35% | 42% |

| 10 | 58% | 65% |

| 15 | 75% | 84% |

| 30 | 88% | 96% |

| 45 | 94% | 99% |

| 60 | 97% | 101% |

The dissolution profile provides crucial information for formulation development and ensures batch-to-batch consistency for quality control purposes.

Dissolution Study Methodologies for In Vitro Release Profiles

Standardized Dissolution Testing Protocols and Parameters

The in vitro dissolution testing of solid oral dosage forms is a critical analytical procedure used for quality control, ensuring batch-to-batch consistency, and predicting the in vivo performance of a drug product. rssl.com For Oxolamine, while specific data for the camsilate salt is limited in public literature, established protocols for the closely related oxolamine citrate (B86180) provide a robust framework for analysis. These methods are designed to simulate the physiological conditions of the gastrointestinal tract.

Dissolution studies for oxolamine formulations are typically conducted using the USP Apparatus II, also known as the paddle apparatus. vulcanchem.comjocpr.com This method is well-suited for tablets and capsules. rssl.com Key parameters for the test are carefully controlled to ensure reproducibility and discriminatory power. The dissolution medium is a crucial variable; 0.01N Hydrochloric (HCl) acid is often used to mimic the acidic environment of the stomach, while phosphate buffers at varying pH levels are used to simulate conditions in the small intestine. vulcanchem.comjocpr.com

The analysis of dissolved oxolamine is commonly performed using UV-Vis spectrophotometry, with a maximum absorbance wavelength (λmax) identified at approximately 237 nm. vulcanchem.comjocpr.comresearchgate.netderpharmachemica.com This method offers a simple, rapid, and reliable means of quantification. derpharmachemica.com For more complex matrices or for validation purposes, High-Performance Liquid Chromatography (HPLC) methods have also been developed, providing greater specificity. sphinxsai.comjocpr.com

A study on 100 mg oxolamine citrate tablets evaluated drug release in two different media at two different agitation speeds. jocpr.com The conditions selected were the paddle apparatus at 75 and 100 rpm, with 1000 ml of either 0.01N HCl or a phosphate buffer, maintained at 37°C ± 0.5°C. jocpr.comjocpr.com The results indicated that the dissolution rate was significantly influenced by both the medium and the paddle speed. jocpr.com In 0.01N HCl, complete drug release was achieved within 90 minutes at both 75 and 100 rpm, whereas in the phosphate buffer, release was much slower, with less than 50% of the drug dissolved after 30 minutes at either speed. jocpr.com

The standardized parameters for dissolution testing of oxolamine citrate tablets are summarized in the table below.

| Parameter | Specification | Source(s) |

| Apparatus | USP Apparatus II (Paddle) | vulcanchem.comjocpr.com |

| Dissolution Media | 0.01N HCl (simulated gastric fluid); Phosphate Buffer (simulated intestinal fluid) | jocpr.comjocpr.com |

| Volume of Media | 1000 ml | jocpr.com |

| Temperature | 37°C ± 0.5°C | jocpr.comjocpr.com |

| Rotation Speed | 75 - 100 rpm | vulcanchem.comjocpr.com |

| Sampling Times | e.g., 10, 20, 30, 45, 60, 90 minutes | jocpr.com |

| Analytical Method | UV-Vis Spectrophotometry (λmax ~237 nm) or HPLC | vulcanchem.comjocpr.comderpharmachemica.com |

The following table presents the comparative dissolution profiles of oxolamine citrate 100 mg tablets under different testing conditions, demonstrating the method's ability to discriminate based on formulation and environmental factors.

| Time (minutes) | % Drug Released (0.01N HCl, 75 rpm) | % Drug Released (0.01N HCl, 100 rpm) | % Drug Released (Phosphate Buffer, 75 rpm) | % Drug Released (Phosphate Buffer, 100 rpm) |

| 10 | 75.6 | 78.4 | 15.6 | 18.2 |

| 20 | 82.3 | 85.6 | 28.9 | 32.4 |

| 30 | 88.9 | 92.4 | 41.2 | 44.5 |

| 45 | 94.5 | 98.2 | 55.6 | 58.9 |

| 60 | 99.8 | 100.1 | 68.4 | 72.3 |

| 90 | 100.2 | 100.2 | 82.1 | 85.6 |

| Data adapted from dissolution studies on oxolamine citrate tablets. jocpr.com |

Evaluation of In Vitro Release Kinetics and Mechanisms from Formulations

The evaluation of in vitro release kinetics is essential for understanding the mechanism of drug release from a dosage form, which is particularly important for developing and controlling modified-release or sustained-release formulations. rssl.comnih.gov By fitting dissolution data to various mathematical models, researchers can elucidate whether the release is governed by diffusion, erosion, or other processes. This information is crucial for formulation design and for establishing potential in vitro-in vivo correlations (IVIVC). europa.eu

For oxolamine, research into sustained-release dosage forms has been conducted to overcome the limitations of conventional immediate-release tablets, such as frequent administration. nih.gov A study involving microencapsulated oxolamine citrate pressed into tablets performed dissolution tests to evaluate the release kinetics and determine the effectiveness of the sustained-release formulation. nih.gov

The primary kinetic models used to analyze drug release data include:

Zero-Order Model: Describes a system where the release rate is constant over time, independent of the drug concentration. This is often the ideal for sustained-release dosage forms. The plot of cumulative % drug released versus time is linear.

First-Order Model: Describes a system where the release rate is directly proportional to the concentration of the drug remaining in the dosage form. The plot of log cumulative % drug remaining versus time is linear.

Higuchi Model: Developed for planar matrix systems, this model describes drug release as a diffusion process based on Fick's law, where the release is proportional to the square root of time. It is applicable to systems where the primary release mechanism is diffusion from a water-insoluble matrix. The plot of cumulative % drug released versus the square root of time is linear.

Korsmeyer-Peppas Model: This is a more comprehensive model that describes drug release from a polymeric system. The model analyzes the first 60% of the release curve to determine the release mechanism: a release exponent (n) value of ~0.5 indicates Fickian diffusion, a value between 0.5 and 1.0 indicates anomalous (non-Fickian) transport (a combination of diffusion and polymer relaxation), and a value of 1.0 indicates Case-II transport (zero-order release).

The selection of the most appropriate model is based on the correlation coefficient (R²) value obtained from the linear regression of the plotted data, with the model yielding the highest R² value considered the best fit.

The table below illustrates how dissolution data for a hypothetical sustained-release oxolamine formulation would be analyzed to determine the release kinetics.

| Time (hr) | % Released | log(% Remaining) | sqrt(Time) | log(Time) | log(% Released) |

| 1 | 25 | 1.875 | 1.00 | 0.00 | 1.398 |

| 2 | 38 | 1.792 | 1.41 | 0.30 | 1.580 |

| 4 | 55 | 1.653 | 2.00 | 0.60 | 1.740 |

| 6 | 68 | 1.505 | 2.45 | 0.78 | 1.833 |

| 8 | 78 | 1.342 | 2.83 | 0.90 | 1.892 |

| 12 | 92 | 0.903 | 3.46 | 1.08 | 1.964 |

| Model Fit (R²) | Zero-Order: 0.985 | First-Order: 0.962 | Higuchi: 0.991 | Korsmeyer-Peppas: 0.996 | (For K-P plot) |

In this illustrative example, the Korsmeyer-Peppas model shows the highest correlation coefficient, suggesting it best describes the release mechanism. Further analysis of the release exponent 'n' from this model would provide deeper insight into whether the release is driven primarily by diffusion or a combination of mechanisms. Such analyses are fundamental to the development of advanced drug delivery systems for compounds like this compound.

Comparative Pharmacology of Oxolamine Camsilate with Other Pharmacological Agents

Comparative Analysis with Other Antitussive Agents

Antitussive drugs are broadly classified as either peripherally or centrally acting, a distinction largely based on preclinical studies. nih.gov Central-acting antitussives, such as codeine and dextromethorphan, are thought to suppress cough by acting on the central nervous system (CNS). nih.gov In contrast, peripheral antitussives are believed to act on the sensory nerves involved in the cough reflex. nih.gov

Comparative Efficacy and Mechanism Profiling in In Vitro Cough Models

Another antitussive, levocloperastine (B195437), exhibits a dual mechanism, acting on both the central bulbar cough center and peripheral receptors in the tracheobronchial tree. medscape.com Clinical trials have indicated that levocloperastine has a faster onset of action and produces greater reductions in cough intensity and frequency compared to codeine and levodropropizine. medscape.com

Comparative Anti-inflammatory Profile

In addition to its antitussive effects, oxolamine (B1678060) possesses anti-inflammatory properties that contribute to its therapeutic action by reducing inflammation within the respiratory tract. patsnap.com

Comparison with Non-Steroidal Anti-inflammatory Drugs (NSAIDs) in Preclinical Inflammation Models

Direct preclinical comparisons of oxolamine camsilate with NSAIDs in inflammation models were not found in the search results. However, the general mechanisms of NSAIDs provide a framework for understanding their anti-inflammatory action. NSAIDs primarily exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins (B1171923). frontiersin.org

Preclinical studies have demonstrated the anti-tumor activity of NSAIDs, suggesting their ability to interfere with the tumor inflammatory microenvironment. mdpi.com For instance, in mouse models of intestinal polyposis, NSAIDs and COX-2 inhibitors have been shown to reduce polyp formation. researchgate.net

The following table summarizes the findings of a study comparing the effects of different NSAIDs in an in vitro model of leaky gut, highlighting the varied effects within the same class of drugs. nih.gov

| Drug | Effect on Inflammatory-Induced Oxidative Stress | Effect on Intestinal Barrier Morphology |

| Ketoprofen | Counteracted oxidative stress responses | Counteracted morphological changes |

| Ketoprofen Lysine Salt | Counteracted oxidative stress responses | Counteracted morphological changes |

| Ibuprofen | Not specified as counteracting | Not specified as counteracting |

| Ibuprofen Arginine Salt | Not specified as counteracting | Not specified as counteracting |

Differential Effects on Inflammatory Mediators and Cytokine Expression

Specific data on the differential effects of this compound on inflammatory mediators and cytokine expression is not available in the provided search results. However, the role of various inflammatory mediators in the inflammatory response is well-documented.

Inflammatory stimulants like lipopolysaccharides (LPS) can trigger macrophages to produce inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), as well as inflammatory cytokines. scielo.br This process involves the activation of signaling pathways like nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs). scielo.br Compounds with anti-inflammatory activity often work by inhibiting the release of these pro-inflammatory mediators or by downregulating the expression of enzymes like inducible nitric oxide synthase (iNOS) and COX-2. scielo.br

For example, chlorogenic acid has been shown in in vitro studies to suppress iNOS expression and NO synthesis in LPS-stimulated macrophages. researchgate.net In various disease models, a complex interplay of cytokines is observed. For instance, in periapical inflammation, pro-inflammatory cytokines like IL-1α may predominate during bone destruction, while anti-inflammatory cytokines such as IL-4 and IL-10 may have a protective role. suffolkrootcanal.co.uk

The table below illustrates the effects of a water extract of Mori folium (WEMF) on the production of pro-inflammatory mediators in LPS-stimulated macrophages. scielo.br

| Treatment | NO Production | PGE2 Production | iNOS Protein Expression | COX-2 Protein Expression |

| LPS | Increased | Increased | Increased | Increased |

| LPS + WEMF | Markedly attenuated | Markedly attenuated | Down-regulated | Down-regulated |

In Silico Comparative Pharmacology Approaches

No information was found regarding in silico comparative pharmacology approaches specifically for this compound.

Predicting Polypharmacology and Off-Target Interactions through Cheminformatics

Cheminformatics integrates computational tools to analyze and visualize vast datasets of chemical and biological information, accelerating drug discovery and analysis. desertsci.com It enables the prediction of a drug's polypharmacology, which refers to its ability to interact with multiple molecular targets. wiley-vch.dedesertsci.com This is crucial for identifying potential new therapeutic uses (drug repositioning) and for anticipating off-target effects that could lead to adverse reactions. rsc.orgscielo.org.mx

The prediction of drug-target interactions (DTIs) is a cornerstone of this approach. chemrxiv.org Methodologies are broadly categorized into ligand-based and structure-based approaches.

Ligand-Based Methods: These methods compare a new molecule, like oxolamine, to extensive databases of compounds with known biological activities (e.g., ChEMBL, PubChem). nih.gov The principle is that structurally similar molecules are likely to have similar target profiles. Techniques include quantitative structure-activity relationship (QSAR) modeling and machine learning algorithms that identify patterns in chemical structures and relate them to biological activity. mdpi.com

Structure-Based Methods: When the 3D structure of a potential target protein is known, molecular docking simulations can predict if and how strongly a drug will bind to it. mdpi.com These methods can screen a single drug against thousands of potential protein targets to create a broad interaction profile. rsc.org

Modern deep learning models often combine these approaches, using drug SMILES (Simplified Molecular-Input Line-Entry System) and protein sequences to predict binding affinity without necessarily needing an experimentally determined 3D structure. plos.orgbiorxiv.org These computational techniques can generate a ranked list of potential on- and off-targets for a given compound, which can then be prioritized for experimental validation. chemrxiv.org

For oxolamine, a known antitussive and anti-inflammatory agent, cheminformatics could be applied to build a comprehensive profile of its potential interactions beyond its primary therapeutic targets. wikipedia.org While specific, large-scale screening data for oxolamine is not widely published, a hypothetical profile can be constructed to illustrate the potential findings from such an analysis. This predictive approach is essential for understanding the full spectrum of its pharmacological actions. core.ac.uk

Table 1: Illustrative Hypothetical Off-Target Interaction Profile for Oxolamine

This table is a hypothetical representation of potential off-target interactions for oxolamine that could be predicted using cheminformatics tools. The interactions are inferred based on its chemical class, known side effects of similar drugs, and general DTI prediction principles.

| Predicted Target Class | Specific Example(s) | Potential Rationale for Interaction | Implication |

| Cytochrome P450 Enzymes | CYP2D6, CYP3A4 | Metabolism of many xenobiotics; common off-targets for amine-containing drugs. | Potential for drug-drug interactions, altering the metabolism of co-administered drugs. |

| Monoamine Receptors | Serotonin (5-HT) Receptors, Dopamine Receptors | Structural motifs in oxolamine may have affinity for receptors involved in neurotransmission. | Potential for CNS side effects or unexplored therapeutic applications in mood or neurological disorders. |

| Ion Channels | Voltage-gated sodium or calcium channels | Many CNS-acting drugs modulate ion channels. | Could contribute to both therapeutic (e.g., nerve receptor desensitization) and adverse (e.g., cardiac) effects. |

| Histamine (B1213489) Receptors | H1 Receptor | Some antitussives exhibit antihistaminic properties, contributing to their sedative and anti-inflammatory effects. | May explain some of the anti-inflammatory and potential sedative side effects of oxolamine. |

Drug Network Construction Based on Target Similarity and Pharmacological Profiles

Network pharmacology provides a systems-level view of how drugs function by mapping the complex web of interactions between drugs, their protein targets, and associated diseases. oup.com In these networks, nodes represent biological entities (e.g., drugs, proteins), and edges represent the relationships between them, such as physical binding, shared pathways, or similar pharmacological profiles. oup.commdpi.com

Constructing drug-drug similarity networks is a powerful method for comparative pharmacology. mdpi.com Drugs can be connected in a network based on various similarity metrics:

Target Similarity: Drugs that bind to the same or structurally similar protein targets are linked. The weight of the link can represent the number of shared targets. mdpi.com

Chemical Structure Similarity: Molecules with similar chemical fingerprints or scaffolds are connected, based on the principle that they may share biological activities.

Pharmacological Profile Similarity: Drugs with similar therapeutic indications or side effect profiles are linked. nih.gov The Anatomical Therapeutic Chemical (ATC) classification system is often used to establish therapeutic similarity. nih.gov

Analysis of these networks can reveal "communities" or clusters of drugs with related mechanisms of action. biorxiv.org The position of a drug within the network, including its connectivity (degree) and its role as a bridge between clusters (betweenness centrality), can help predict new uses or potential for adverse interactions. mdpi.com

Oxolamine, classified under ATC code R05DB07 ("Other cough suppressants"), can be situated within such a network. nih.govgenome.jp By analyzing its connections to other drugs, we can infer novel relationships. For instance, if oxolamine is closely clustered with drugs known to have a specific secondary effect, it might be predicted to share that effect. This approach moves beyond single-target comparisons to a holistic assessment of a drug's place in the broader pharmacological landscape.

Table 2: Illustrative Drug Network Fragment for Oxolamine Based on Pharmacological Profile

This table illustrates a conceptual drug network fragment centered on Oxolamine. Connections are based on shared therapeutic class (ATC code R05DB) and potential for overlapping pharmacological or side effect profiles.

| Drug Node | Connected To | Basis of Connection (Edge) | Implied Pharmacological Relationship |

| Oxolamine | Levodropropizine | Shared ATC Subgroup (R05DB - Other cough suppressants) | Similar therapeutic use as a non-opioid, peripherally acting antitussive. |

| Oxolamine | Clobutinol | Shared ATC Subgroup (R05DB - Other cough suppressants) | Similar therapeutic use; potential for shared CNS-related side effects. |

| Oxolamine | Diphenhydramine | Different ATC Code (R06AA02) but Pharmacological Overlap | Potential for shared antihistaminic/anti-inflammatory off-target effects, contributing to sedation or efficacy. |

| Oxolamine | Codeine | Different ATC Code (R05DA04) but Shared Indication | Both are antitussives, but with different primary mechanisms (central vs. peripheral/anti-inflammatory). A comparative link highlights different approaches to cough suppression. |

Q & A

Basic Research Questions

Q. What established synthesis protocols exist for Oxolamine camsilate, and how can researchers validate their reproducibility?

- Methodological Answer : Synthesis protocols should be cross-referenced with peer-reviewed literature, emphasizing reaction conditions (e.g., temperature, catalysts) and purification steps. For validation, replicate experiments using the same stoichiometric ratios and analytical techniques (e.g., NMR, HPLC) as described in primary sources. Detailed experimental sections in journals (e.g., Beilstein Journal of Organic Chemistry) often provide step-by-step procedures, including characterization data for intermediates and final products . If discrepancies arise, compare yields, spectral data, and purity metrics across studies to identify procedural variations .

Q. How can researchers characterize the purity and stability of this compound under varying storage conditions?

- Methodological Answer : Use accelerated stability testing (e.g., ICH guidelines) with controlled temperature, humidity, and light exposure. Monitor degradation via HPLC-UV or mass spectrometry, quantifying impurities over time. Include reference standards and validate methods using spike-recovery experiments. Data should be tabulated to compare degradation rates across conditions, with statistical analysis (e.g., ANOVA) to assess significance . Cross-validate findings with published stability profiles of structurally similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.